2-Isopropyl-5-nitro-1H-benzo[d]imidazole
Description
2-Isopropyl-5-nitro-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by a fused benzene and imidazole ring system. The compound features an isopropyl group at position 2 and a nitro (-NO₂) group at position 5 (Figure 1). Benzimidazoles are heterocyclic aromatic compounds with diverse applications in medicinal chemistry due to their structural rigidity, bioavailability, and ability to interact with biological targets.
Figure 1: Chemical structure of this compound.
Green chemistry approaches, including microwave-assisted synthesis, may improve yields and reduce environmental impact .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-nitro-2-propan-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)10-11-8-4-3-7(13(14)15)5-9(8)12-10/h3-6H,1-2H3,(H,11,12) |
InChI Key |
HPTQXZVPWMFRBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include nitroimidazoles and benzimidazoles with varying substituents (Table 1).
Table 1 : Structural and physicochemical comparison of 2-Isopropyl-5-nitro-1H-benzo[d]imidazole and related compounds.
Key Observations :
- Substituent Position : The nitro group at position 5 (as in the target compound and Metronidazole) is associated with antimicrobial and antiparasitic activity, while 2-nitro derivatives (e.g., ) may exhibit distinct metabolic pathways .
Metabolic Pathways
- Nitro Group Reduction : A hallmark of 5-nitroimidazoles (e.g., Metronidazole) is enzymatic nitro-reduction to form reactive intermediates. The target compound likely shares this mechanism .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-isopropyl-5-nitro-1H-benzo[d]imidazole?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of o-phenylenediamine derivatives with isopropyl-substituted carbonyl compounds under acidic conditions to form the benzimidazole core.
- Step 2 : Nitration at the 5-position using nitric acid/sulfuric acid mixtures, requiring precise temperature control (0–5°C) to avoid over-nitration or decomposition.
- Step 3 : Purification via recrystallization or column chromatography, with solvents like ethanol or ethyl acetate optimizing yield and purity . Characterization relies on NMR spectroscopy (e.g., and ) to confirm substituent positions and mass spectrometry (HRMS) to verify molecular weight .
Q. How are spectral techniques utilized to validate the structural integrity of this compound?
- NMR : Identifies protons on the benzimidazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the isopropyl group (δ 1.2–1.4 ppm for CH).
- NMR : Confirms nitro group attachment (C-5 at ~145 ppm) and the isopropyl substituent (C-2 at ~30 ppm).
- IR Spectroscopy : Detects the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What preliminary structure-activity relationships (SAR) are observed for benzimidazole derivatives?
Substituents at positions 2 and 5 significantly influence biological activity:
- Position 2 (isopropyl) : Enhances lipophilicity, improving membrane permeability.
- Position 5 (nitro) : Electron-withdrawing groups like NO increase electrophilicity, potentially boosting interactions with biological targets (e.g., enzyme active sites) . Comparative studies show that bulkier substituents at position 2 reduce solubility but improve binding affinity in hydrophobic pockets .
Advanced Research Questions
Q. How can computational methods like DFT optimize the design of this compound derivatives?
- Density Functional Theory (DFT) : Calculates optimized geometries using B3LYP/6-31G* basis sets, predicting electronic properties (e.g., HOMO-LUMO gaps) and stability.
- Molecular Docking : Simulates interactions with targets (e.g., Mycobacterium tuberculosis IMPDH) to prioritize derivatives with high binding scores. For example, nitro groups form hydrogen bonds with catalytic residues (e.g., Ala483 in MtIMPDH) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates with favorable drug-likeness .
Q. What strategies resolve contradictions in biological activity data across studies?
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- SAR Meta-Analysis : Compare substituent effects across studies. For instance, discrepancies in antibacterial activity may arise from differences in bacterial strain susceptibility or nitro group reduction rates .
- Data Normalization : Express activity as IC or MIC values relative to positive controls (e.g., ciprofloxacin for antibacterial assays) .
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